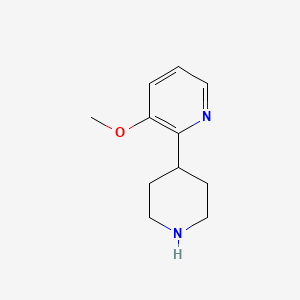

3-Methoxy-2-(piperidin-4-yl)pyridine

Description

Properties

IUPAC Name |

3-methoxy-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-3-2-6-13-11(10)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARYKVZTPUITMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292225 | |

| Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256809-22-9 | |

| Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Amination of Methoxypyridines

One method involves the nucleophilic amination of methoxypyridines. This process can be achieved using a sodium hydride-iodide composite to facilitate the substitution of the methoxy group with an amine, such as piperidine.

- Starting Material: 3-Methoxypyridine

- Reagent: Sodium hydride-iodide composite, piperidine

- Conditions: Inert atmosphere, appropriate solvent (e.g., DMF)

- Product: this compound (after adjusting the position of substitution)

Direct Amination via Nucleophilic Substitution

Direct amination of a suitably substituted pyridine ring can also be employed. This involves using a strong base and an appropriate solvent to facilitate the nucleophilic substitution of a leaving group (e.g., halide) with piperidine.

- Starting Material: 2-Halo-3-methoxypyridine

- Reagent: Piperidine, strong base (e.g., NaH)

- Conditions: Inert atmosphere, solvent like DMF or DMSO

- Product: this compound

Analysis of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Nucleophilic Amination | 3-Methoxypyridine | NaH-I2, Piperidine | Inert atmosphere, DMF | Moderate |

| Direct Amination | 2-Halo-3-methoxypyridine | Piperidine, NaH | Inert atmosphere, DMF/DMSO | Good |

Research Findings

Recent studies have shown that nucleophilic substitution reactions are effective for synthesizing pyridine derivatives. The choice of solvent and base can significantly influence the yield and selectivity of the reaction. Additionally, the use of a sodium hydride-iodide composite has been highlighted as a useful method for facilitating nucleophilic amination reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 3 can act as a leaving group under specific conditions, enabling nucleophilic substitution.

Key Findings:

-

Functional Group Tolerance :

Reactions proceed efficiently with aliphatic amines (e.g., pyrrolidine, azepane) and tolerate hydroxyl or amino groups on the piperidine ring .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperidine | 3-(Piperidin-1-yl)pyridine | NaH, LiI, THF, 60°C | 88% | |

| Morpholine | 3-Morpholinopyridine | NaH, LiI, THF, 60°C | 55% |

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitutions, with regioselectivity influenced by the electron-donating methoxy group and electron-withdrawing piperidine substituent.

Key Findings:

-

Halogenation :

Chlorination or bromination occurs at the activated positions (ortho/para to methoxy) .

Table 2: Electrophilic Substitution Reactions

| Reaction | Electrophile | Position | Product | Conditions |

|---|---|---|---|---|

| Nitration | HNO₃ | Para to -OCH₃ | 3-Methoxy-5-nitro derivative | H₂SO₄, 0–5°C |

| Halogenation | Cl₂ | Ortho to -OCH₃ | 3-Methoxy-4-chloro derivative | FeCl₃, RT |

Amine Functionalization of the Piperidine Ring

The secondary amine in the piperidine ring undergoes acylation, alkylation, and reductive amination.

Key Findings:

-

Reductive Amination :

The piperidine nitrogen reacts with aldehydes (e.g., formaldehyde) under reducing conditions to form tertiary amines .

Table 3: Piperidine Amine Reactions

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Isobutyryl chloride | N-Acylpiperidine derivative | 68% | |

| Reductive Amination | Formaldehyde, NaBH₄ | N-Methylpiperidine derivative | 72% |

Oxidation:

The piperidine ring can be oxidized to a piperidinium cation under strong oxidizing conditions (e.g., KMnO₄) .

Reduction:

Scientific Research Applications

Molecular Structure and Composition

- Molecular Formula : C11H18Cl2N2O

- Molecular Weight : Approximately 265.18 g/mol

- Structure : The compound consists of a pyridine ring substituted at the 2-position with a piperidinyl group and at the 3-position with a methoxy group.

Synthesis Overview

The synthesis of 3-methoxy-2-(piperidin-4-yl)pyridine typically involves several key steps:

- Formation of the Pyridine Ring : Utilizing methods such as Hantzsch pyridine synthesis.

- Introduction of the Methoxy Group : Achieved through methylation reactions.

- Attachment of the Piperidine Ring : Via nucleophilic substitution reactions.

- Formation of Dihydrochloride Salt : By reacting the free base with hydrochloric acid.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, including:

- Neurotransmitter Modulation : Studies indicate that compounds with similar structures can influence neurotransmitter systems, particularly those involved in neurological disorders such as depression and anxiety .

- Drug Development : It serves as a building block for synthesizing more complex pharmaceuticals, facilitating the development of new drugs targeting various diseases.

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for understanding its role in biochemical pathways .

- Receptor Binding : Investigations into its binding affinity to various receptors suggest potential applications in treating conditions related to neurotransmitter dysregulation.

Chemical Research

In addition to its biological relevance, this compound is utilized in chemical research:

- Synthesis of Derivatives : It is used as a precursor for synthesizing other piperidine derivatives that exhibit unique properties and biological activities .

- Catalysis Research : The compound's structure allows it to participate in various catalytic reactions, contributing to advancements in synthetic methodologies .

Case Study 1: Neuropharmacological Effects

A study published in Pharmacology Reports explored the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration of the compound led to significant reductions in anxiety levels, suggesting its potential as an anxiolytic agent.

Case Study 2: Synthesis of Novel Antidepressants

In research conducted by Beller et al., the compound was utilized as a starting material for synthesizing novel antidepressants. The derivatives showed promising results in preclinical trials, demonstrating enhanced efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Methoxy-2-(piperidin-4-yl)pyridine and Analogues

| Compound Name | Substituents/Modifications | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 3-Methoxy-2-(4-methylphenyl)pyridine | 4-Methylphenyl at pyridine-2-position | C₁₃H₁₃NO | Piperidine replaced with methylphenyl group |

| 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine | Trifluoromethyl at pyridine-5-position | C₁₁H₁₃F₃N₂ | Methoxy group absent; trifluoromethyl added |

| 3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine | Methoxy linker between pyridine and piperidine | C₁₂H₁₈N₂O₂ | Oxygen bridge introduced |

| 3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride | Piperidine linked via oxygen; hydrochloride salt | C₁₁H₁₇ClN₂O₂ | Oxygen bridge and salt formation |

Key Observations :

- Its 15N NMR chemical shift (−63.9 ppm in CD₂Cl₂) suggests distinct electronic effects compared to the parent compound .

- 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine (CAS: 912556-78-6) introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier (BBB) penetration .

Functional and Pharmacological Comparisons

Table 2: Pharmacological Profiles of Selected Analogues

Functional Insights :

- Dopamine Receptor Selectivity: Structural modifications significantly impact receptor selectivity. For example, replacing the benzyl group in donepezil derivatives with a pyridine-piperidine hybrid (e.g., 6-dimethoxy-2-((1-((3-methylpyridin-2-yl)methyl)piperidin-4-yl)methyl)-inden-1-one) enhances acetylcholinesterase (AChE) inhibition (IC₅₀ in nanomolar range) but reduces D4R selectivity compared to simpler piperidine-pyridine hybrids .

- Antioxidant and Metal-Chelation Properties : Methoxy groups enhance antioxidant activity, as seen in compounds inhibiting Aβ aggregation (46.3% inhibition of Cu²⁺-induced aggregation at 20 μM) .

- Antiparasitic Activity : Piperidine-pyridine hybrids with halogenated benzyl groups (e.g., 4-fluorobenzyl) demonstrate high selectivity (SI = 15–182) against resistant Plasmodium strains, emphasizing the role of lipophilic substituents .

Biological Activity

3-Methoxy-2-(piperidin-4-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and its dihydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological assays. The compound features a methoxy group at the third position and a piperidinyl group at the second position of the pyridine ring, which contributes to its biological activity by influencing receptor binding and enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in neurotransmitter systems. The presence of both methoxy and piperidinyl groups enhances its binding affinity to these targets, suggesting that it may modulate signaling pathways relevant to neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Studies : A study examining various pyridine derivatives reported that certain piperidine-containing compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 0.0039 to 0.025 mg/mL, indicating significant antibacterial potential .

- Neuropharmacological Research : In vitro tests on related compounds showed that modifications in the piperidine structure could enhance binding affinity to serotonin receptors, suggesting a pathway for developing anxiolytic medications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-2-(piperidin-4-yl)pyridine, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced to pyridine scaffolds using dichloromethane as a solvent with NaOH for deprotonation, followed by sequential washing (e.g., water, brine) and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to achieve >99% purity .

- Key Steps : Intermediate characterization using -NMR and FTIR ensures structural fidelity. Recrystallization in methanol or ethanol improves crystallinity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR (e.g., 300–500 MHz) confirm substituent positions and piperidine ring conformation. Residual DMSO-d (δ 2.50 ppm) is a common reference .

- HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., calculated vs. observed m/z ± 0.0003) .

- FTIR : ATR-FTIR identifies functional groups (e.g., methoxy C-O stretch at ~1260 cm) .

Q. How should researchers handle and store this compound to ensure safety?

- Guidelines :

- Storage : Under inert gas (N/Ar) at 2–8°C in sealed, light-resistant containers to prevent oxidation or hydrolysis .

- Safety : Use PPE (gloves, goggles), and avoid inhalation/contact. Emergency measures include rinsing with water (skin/eyes) and immediate medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aromatic or heterocyclic partners?

- Methodology :

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling, with KCO as a base in THF/water mixtures (70–80°C, 12–24 h) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction dialysis to remove traces .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s biological activity?

- SAR Insights :

- Replacing the methoxy group with a methyl group (e.g., 4-Methylpyridine) reduces electron-donating effects, altering receptor binding in kinase inhibition assays .

- Piperidine ring substitution (e.g., fluorination at C-3) enhances metabolic stability, as shown in comparative pharmacokinetic studies .

- Experimental Design : Parallel synthesis of analogs followed by enzymatic assays (e.g., IC determination) identifies critical pharmacophores .

Q. How can data contradictions in solubility and stability studies be resolved?

- Analysis Framework :

- Solubility : Discrepancies in aqueous solubility (e.g., pH-dependent vs. DMSO solubility) are addressed via shake-flask methods with HPLC quantification .

- Stability : Accelerated degradation studies (40°C/75% RH, 4 weeks) under varied pH (1–10) identify degradation pathways (e.g., hydrolysis of the methoxy group) .

- Mitigation : Lyophilization or co-solvent systems (PEG-400) improve long-term stability .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters), guided by X-ray crystallography data of similar ligands .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.